(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid

Catalog No.
S13799204
CAS No.
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid

Product Name

(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid

IUPAC Name

(E,2S)-2-amino-5-chloro-4-methylpent-4-enoic acid

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H10ClNO2/c1-4(3-7)2-5(8)6(9)10/h3,5H,2,8H2,1H3,(H,9,10)/b4-3+/t5-/m0/s1

InChI Key

VTDKHKIOIPWXCM-BHYDHMSTSA-N

Canonical SMILES

CC(=CCl)CC(C(=O)O)N

Isomeric SMILES

C/C(=C\Cl)/C[C@@H](C(=O)O)N

(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid is an amino acid derivative with the molecular formula C6H10ClNO2\text{C}_6\text{H}_{10}\text{ClNO}_2 and a molecular weight of 163.60 g/mol. This compound features a chiral center at the 2-position, an amino group, a chlorine atom at the 5-position, and a methyl group at the 4-position of a pent-4-enoic acid backbone. The presence of these functional groups contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .

Include:

  • Oxidation: The compound can undergo oxidation to form carbonyl compounds.
  • Reduction: The double bond present in the molecule can be reduced to yield saturated derivatives.
  • Substitution: The chlorine atom is prone to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid is an area of ongoing research. Its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes, which could have implications for therapeutic applications .

The synthesis of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid can be achieved through several methods, including:

Laboratory Scale:

  • Starting from commercially available precursors, the compound can be synthesized via multi-step organic reactions involving protection-deprotection strategies and functional group transformations.
  • A common approach includes the use of chiral auxiliaries to ensure stereoselectivity during the synthesis.

Industrial Production:

  • Large-scale production may involve optimized synthetic routes that maximize yield and minimize waste, often using continuous flow chemistry techniques or automated synthesis platforms .

(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid has various applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, facilitating drug discovery and development.
  • Biology: Investigated for its potential biological activity and role in biochemical processes.
  • Medicine: Explored for therapeutic applications, potentially acting as a precursor for pharmaceutical agents.
  • Industry: Utilized in producing specialty chemicals and materials due to its reactivity .

Research into the interaction studies of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid focuses on its mechanism of action with various molecular targets. Key points include:

  • Potential interactions with specific enzymes involved in metabolic pathways.
  • Studies on receptor binding affinities that may lead to pharmacological effects.
  • Investigations into how structural modifications influence its biological activity and interactions with biomolecules .

Several compounds share structural similarities with (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid. These include:

  • (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid: A stereoisomer that differs only in the configuration at the chiral center.
  • (2R)-2-Methylpent-4-enoic acid: Lacks the amino and chlorine substituents but shares a similar backbone structure.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acidAmino group, chlorine atomChiral center, dual functionality
(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acidAmino group, chlorine atomStereoisomer of (2S) variant
(2R)-2-Methylpent-4-enoic acidNo amino or chlorine substituentsSimpler structure without amino group

The uniqueness of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid lies in its combination of an amino group, a chlorine atom, and a double bond, which contributes to its distinct chemical reactivity and potential biological properties compared to other related compounds .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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